N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide is a complex organic compound belonging to the quinoline derivative family. Quinolines are nitrogen-containing bicyclic compounds known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to reduce environmental impact and improve yield.
Chemical Reactions Analysis
Types of Reactions: N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide can undergo several types of chemical reactions, including:
Oxidation: The quinoline core can be further oxidized to produce quinone derivatives.
Reduction: The nitro group can be reduced to an amine, leading to the formation of different derivatives.
Substitution: Various substituents can be introduced at different positions on the quinoline ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong bases such as sodium hydride (NaH).
Major Products Formed:
Quinone Derivatives: Resulting from the oxidation of the quinoline core.
Amine Derivatives: Formed by the reduction of the nitro group.
Substituted Quinolines: Resulting from electrophilic or nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to inhibit bacterial DNA gyrase and topoisomerase IV is particularly noteworthy.
Medicine: Medically, this compound has shown promise in anticancer research. Its ability to interfere with DNA synthesis and cell division makes it a potential candidate for chemotherapy agents.
Industry: In industry, the compound's derivatives are used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide exerts its effects involves the interaction with molecular targets such as DNA gyrase and topoisomerase IV. By inhibiting these enzymes, the compound disrupts bacterial DNA replication and cell division, leading to bacterial cell death.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
Nalidixic Acid: A well-known quinolone antibiotic used to treat bacterial infections.
Ciprofloxacin: A second-generation fluoroquinolone antibiotic with enhanced activity against Gram-negative bacteria.
Uniqueness: N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide stands out due to its specific structural modifications, which enhance its biological activity and stability compared to its simpler counterparts. These modifications allow for targeted interactions with bacterial enzymes, making it a valuable candidate for drug development.
Properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12-7-8-14-11-15(19(24)22-18(14)13(12)2)9-10-21-20(25)16-5-3-4-6-17(16)23(26)27/h3-8,11H,9-10H2,1-2H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYWTPZHEBDTPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.